molecular formula C17H14FNO2 B10842425 3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline

3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline

Cat. No. B10842425
M. Wt: 283.30 g/mol
InChI Key: UKJTWBAIJVXDSM-UHFFFAOYSA-N
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Description

3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-fluorophenyl group at the 3-position and methoxy groups at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-phenyl)-6,7-dimethoxy-quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and methoxy groups makes it a versatile compound for various applications .

properties

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

3-(4-fluorophenyl)-6,7-dimethoxyquinoline

InChI

InChI=1S/C17H14FNO2/c1-20-16-8-12-7-13(11-3-5-14(18)6-4-11)10-19-15(12)9-17(16)21-2/h3-10H,1-2H3

InChI Key

UKJTWBAIJVXDSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C3=CC=C(C=C3)F

Origin of Product

United States

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